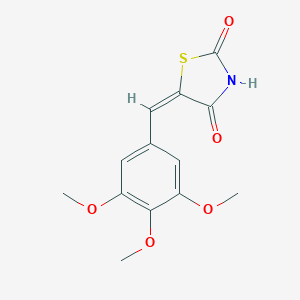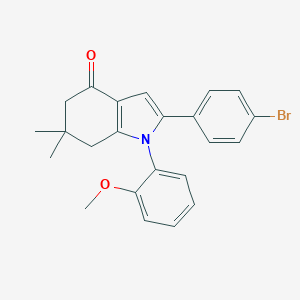![molecular formula C26H28BrN7O5 B413336 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE](/img/structure/B413336.png)
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of triazine, morpholine, and benzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Hydrazine Derivative Formation: The triazine derivative is then reacted with hydrazine to form the hydrazine-substituted triazine.
Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the hydrazone.
Esterification: Finally, the hydrazone is esterified with 3-bromobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine groups.
Reduction: Reduction reactions can target the triazine ring and the hydrazone linkage.
Substitution: The bromine atom in the benzoate group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy and hydrazine groups.
Reduction: Reduced forms of the triazine ring and hydrazone linkage.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Research: Studied for its potential anticancer properties.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Incorporated into polymers to improve stability and performance.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of specific pathways such as signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazine and benzoate groups.
3-BROMOBENZOIC ACID: Contains the benzoate group but lacks the triazine and hydrazine components.
Uniqueness
Structural Complexity: The combination of triazine, morpholine, and benzoate groups makes it unique.
属性
分子式 |
C26H28BrN7O5 |
|---|---|
分子量 |
598.4g/mol |
IUPAC 名称 |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H28BrN7O5/c1-36-22-15-18(5-6-21(22)39-23(35)19-3-2-4-20(27)16-19)17-28-32-24-29-25(33-7-11-37-12-8-33)31-26(30-24)34-9-13-38-14-10-34/h2-6,15-17H,7-14H2,1H3,(H,29,30,31,32)/b28-17+ |
InChI 键 |
JYJZHHNMCLMXQF-OGLMXYFKSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC(=CC=C5)Br |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC(=CC=C5)Br |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}-N-[(2-methoxy-1-naphthyl)methylene]amine](/img/structure/B413253.png)
![4-Bromo-2-ethoxy-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B413254.png)
![N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B413258.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B413261.png)

![(5E)-2-anilino-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413263.png)

![Methyl [2-(2-{4-(benzyloxy)-2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy}ethoxy)(2-methoxy-2-oxoethyl)-4-methylanilino]acetate](/img/structure/B413267.png)
![4-({[2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2-furoate](/img/structure/B413268.png)
![Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B413270.png)
![N-(5-(4-methoxyphenyl)-3-[6-(5-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)hexyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B413272.png)
![O-{6-[(3,4-dimethylanilino)carbonyl]-2-naphthyl} 4-methyl-1-piperidinecarbothioate](/img/structure/B413273.png)
![4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B413275.png)
![4-(dimethylamino)-N-ethyl-2-methoxy-5-nitro-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzamide](/img/structure/B413277.png)
